Cas no 247573-71-3 (2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE)

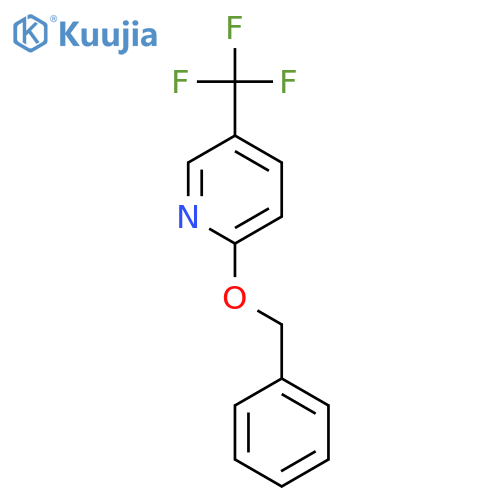

247573-71-3 structure

商品名:2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE

CAS番号:247573-71-3

MF:C13H10F3NO

メガワット:253.2198138237

MDL:MFCD02948742

CID:854440

PubChem ID:17787566

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 化学的及び物理的性質

名前と識別子

-

- 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE

- 2-phenylmethoxy-5-(trifluoromethyl)pyridine

- CS-0211421

- SCHEMBL8429140

- Pyridine, 2-(phenylmethoxy)-5-(trifluoromethyl)-

- GTCSVNJYAKOGBO-UHFFFAOYSA-N

- 247573-71-3

- AKOS015839455

- BS-22119

- MFCD02948742

- AK-105/40836596

- benzyl 5-(trifluoromethyl)-2-pyridinyl ether

- DTXSID50590981

-

- MDL: MFCD02948742

- インチ: InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

- InChIKey: GTCSVNJYAKOGBO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 253.07100

- どういたいしつりょう: 253.07144843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- PSA: 22.12000

- LogP: 3.67940

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE セキュリティ情報

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B288503-100mg |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine |

247573-71-3 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Alichem | A029191970-100g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine |

247573-71-3 | 95% | 100g |

$474.24 | 2023-09-02 | |

| A2B Chem LLC | AB25933-25g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine |

247573-71-3 | 97% | 25g |

$209.00 | 2024-04-20 | |

| 1PlusChem | 1P002PSD-1g |

Pyridine, 2-(phenylmethoxy)-5-(trifluoromethyl)- |

247573-71-3 | 97% | 1g |

$39.00 | 2025-02-19 | |

| TRC | B288503-500mg |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine |

247573-71-3 | 500mg |

$ 87.00 | 2023-04-18 | ||

| abcr | AB274312-1g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; . |

247573-71-3 | 97% | 1g |

€76.00 | 2025-02-16 | |

| abcr | AB274312-100 g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; . |

247573-71-3 | 97% | 100g |

€858.00 | 2023-04-26 | |

| TRC | B288503-1g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine |

247573-71-3 | 1g |

$ 98.00 | 2023-04-18 | ||

| abcr | AB274312-5 g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; . |

247573-71-3 | 97% | 5g |

€144.00 | 2023-04-26 | |

| abcr | AB274312-5g |

2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; . |

247573-71-3 | 97% | 5g |

€144.00 | 2025-02-16 |

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

247573-71-3 (2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:247573-71-3)2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE

清らかである:99%

はかる:100g

価格 ($):427.0